ethyl 2-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c1-3-25-16(24)15(23)20-14-8-10(2)21-22(14)17-19-13(9-26-17)11-4-6-12(18)7-5-11/h4-9H,3H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHCSQWELKPVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various biochemical pathways and enzymes, stimulate or block receptors in biological systems. For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes. They can also stimulate or block receptors in biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially impact the bioavailability of the compound.
Biological Activity
Ethyl 2-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that integrate various chemical reactions such as condensation, cyclization, and functional group transformations. The compound is characterized by the presence of a thiazole ring, a pyrazole moiety, and an ester functional group, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines. The compound may exhibit similar properties due to its structural analogies with known anticancer agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (Cervical Cancer) | 15.0 |
| Compound B | MCF-7 (Breast Cancer) | 10.5 |
| This compound | TBD | TBD |
Note: The exact IC50 values for this compound are yet to be determined in specific studies.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against a range of bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may also possess significant antimicrobial activity.
Case Studies
Case Study 1: Anticancer Screening
A study evaluating a series of thiazole derivatives found that compounds with similar substitutions exhibited promising anticancer activity against multiple cell lines. The study utilized the CCK8 assay for determining cell viability, revealing that compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives, where ethyl esters were tested against common pathogens. The results indicated that modifications on the thiazole ring significantly influenced antimicrobial potency, suggesting a structure–activity relationship that could be explored further for this compound.
Comparison with Similar Compounds
Methodological Considerations
- Structural Analysis : The use of SHELXL () and Multiwfn () for crystallographic refinement and electronic property analysis is well-documented for related compounds. These tools could elucidate the target compound’s conformational dynamics and charge distribution .
- Synthetic Routes : Suzuki-Miyaura coupling (as in ) or condensation reactions () are viable pathways for synthesizing the target compound, given its boronate-compatible thiazole and pyrazole moieties .
Q & A
Q. What are the key synthetic strategies for preparing ethyl 2-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or diketones under reflux conditions .
- Step 2 : Introduction of the thiazole moiety through Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives .
- Step 3 : Coupling the pyrazole and thiazole units via nucleophilic substitution or condensation reactions, often requiring catalysts like EDCI/HOBt .
- Step 4 : Final functionalization with the oxoacetate group using ethyl oxalyl chloride .
Key Considerations : Optimize reaction temperatures (70–120°C) and solvent systems (DMF, THF) to minimize side products .
Q. How is structural characterization performed for this compound and its intermediates?
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for similar pyrazole-thiazole hybrids (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .
- Spectroscopy :
- Chromatography : HPLC purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are common reactivity patterns observed in related pyrazole-thiazole hybrids?
- Electrophilic Substitution : Fluorophenyl groups undergo nitration/sulfonation at the para position due to electron-withdrawing effects .
- Nucleophilic Attack : The oxoacetate ester is susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives .
- Cycloadditions : Thiazole rings participate in [2+3] cycloadditions with azides to form triazole hybrids .
Advanced Research Questions
Q. How can contradictory biological activity data for structurally similar compounds be reconciled?
For example, some pyrazole-thiazole hybrids show antitumor activity (e.g., IC = 8.2 µM against MCF-7 cells ), while others exhibit antimicrobial effects (MIC = 16 µg/mL for S. aureus ).
- Methodological Approach :
- Dose-Response Profiling : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify activity thresholds.
- Target Specificity : Use molecular docking (AutoDock Vina) to compare binding affinities for kinase vs. bacterial enzyme targets .
- Metabolic Stability : Assess hepatic microsome stability to rule out false positives from metabolite interference .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Step-Specific Optimization :
- Byproduct Mitigation : Add molecular sieves to absorb water in esterification steps, reducing hydrolysis .
Q. How does computational modeling guide the design of derivatives with enhanced bioactivity?
- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine at C4 of phenyl) with antitumor activity using Gaussian09-derived parameters (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics : Simulate binding to COX-2 (PDB: 5KIR) to predict anti-inflammatory potential .
- ADMET Prediction : Use SwissADME to prioritize derivatives with optimal LogP (2–3) and low hepatotoxicity .
Q. What analytical techniques resolve data contradictions in reaction mechanisms?
- Isotopic Labeling : Track O incorporation during oxoacetate ester hydrolysis to confirm nucleophilic vs. acid-catalyzed pathways .
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., imine vs. enamine tautomers) in real time during cyclization .
- DFT Calculations : Compare activation energies (ΔG‡) for competing pathways (e.g., SN1 vs. SN2 in thiazole alkylation) .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Formulation Strategies : Use DMSO/PEG-400 mixtures (80:20 v/v) to maintain solubility at ≥10 mM .
- Prodrug Design : Synthesize phosphate ester derivatives that hydrolyze in vivo to the active form .
Q. What protocols validate purity and stability under storage conditions?
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .
- Forced Degradation : Expose to UV light, acidic (0.1N HCl), and oxidative (3% HO) conditions to identify degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
